Ratjadon

Antiproliferative Activity Cancer Cell Biology CRM1 Inhibition

Ratjadone A is a macrocyclic polyketide natural product originally isolated from the myxobacterium Sorangium cellulosum. It functions as a potent and covalent inhibitor of the nuclear export receptor CRM1 (Exportin-1/XPO1), thereby blocking the CRM1-dependent export of leucine-rich nuclear export signal (LR-NES)-containing proteins and RNA.

Molecular Formula C28H40O5
Molecular Weight 456.6 g/mol
CAS No. 163564-92-9
Cat. No. B1678820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRatjadon
CAS163564-92-9
Synonyms(+)-ratjadone
ratjadone
ratjadone A
Molecular FormulaC28H40O5
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C
InChIInChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1
InChIKeyCAYGMWMWJUFODP-AYFTZVAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ratjadone A (CAS 163564-92-9) Baseline Overview for CRM1-Dependent Nuclear Export Inhibition Studies


Ratjadone A is a macrocyclic polyketide natural product originally isolated from the myxobacterium Sorangium cellulosum [1]. It functions as a potent and covalent inhibitor of the nuclear export receptor CRM1 (Exportin-1/XPO1), thereby blocking the CRM1-dependent export of leucine-rich nuclear export signal (LR-NES)-containing proteins and RNA [2]. This mechanism leads to potent antiproliferative effects in eukaryotic cells, with IC50 values in the picomolar range, and a characteristic arrest of the cell cycle at the G1 phase . The compound is available in synthetic form and is widely used as a chemical biology tool for investigating nucleocytoplasmic transport, cancer cell biology, and viral replication pathways that rely on CRM1 [2][3].

Why Ratjadone A (CAS 163564-92-9) Cannot Be Substituted with General CRM1 Inhibitors


While several natural products and synthetic compounds target CRM1, generic substitution is precluded by critical differences in potency, mechanism, and chemical tractability. Ratjadone A belongs to a specific structural class of polyketides and exhibits picomolar antiproliferative potency that exceeds many alternatives [1]. Crucially, it shares a unique covalent binding mode with leptomycin B that involves CRM1-mediated lactone hydrolysis, a feature not observed with clinical-stage synthetic inhibitors like KPT-330 (Selinexor) [2]. Furthermore, the ratjadone scaffold offers distinct synthetic handles (e.g., the C16 position) for creating semi-synthetic derivatives, enabling its use as a novel payload in targeted drug conjugates—an application not directly translatable to all other CRM1 inhibitors [3]. These compound-specific properties necessitate precise selection based on experimental requirements.

Ratjadone A (CAS 163564-92-9) Quantitative Differentiation vs. CRM1 Inhibitor Comparators


Antiproliferative Potency: Ratjadone A vs. Leptomycin B in Mammalian Cell Lines

Ratjadone A exhibits antiproliferative potency in the low picomolar range that is directly comparable to, and in specific assays, exceeds that of the benchmark CRM1 inhibitor Leptomycin B (LMB) [1]. In a study directly comparing the two compounds, ratjadone A's activity was confirmed to be in the same concentration range as LMB, with both inhibiting nuclear export at picomolar concentrations [1]. Vendor data sheets further quantify this, stating Ratjadone A is 'as potent as leptomycin B' with an IC50 of 50 pg/mL (approx. 110 pM) in the L929 mouse cell line, which is a remarkably low concentration for inducing G1-phase cell cycle arrest .

Antiproliferative Activity Cancer Cell Biology CRM1 Inhibition

Mechanism of CRM1 Inhibition: Ratjadone A's Covalent Binding & Hydrolysis vs. Synthetic Inhibitors

Crystal structures of CRM1 bound to Ratjadone A (RJA), Leptomycin B (LMB), and Anguinomycin A (AGA) reveal a shared, unique mechanism of covalent inhibition involving CRM1-mediated hydrolysis of the inhibitors' lactone rings [1]. This stands in contrast to clinically investigated synthetic CRM1 inhibitors like KPT-330 (Selinexor), which act via a reversible, slowly dissociating covalent binding mechanism . The structural data demonstrate that RJA, LMB, and AGA all occupy the nuclear export signal (NES)-binding groove of CRM1 and undergo the same covalent conjugation and hydrolysis, validating ratjadone A as a structural and mechanistic analog of the classic tool LMB [1].

Structural Biology Mechanism of Action CRM1/XPO1

Targeted Drug Conjugation: Ratjadone A as a Differentiated Payload vs. DNA/Tubulin Inhibitors

Ratjadone A provides a unique scaffold for the development of extracellular-targeted drug conjugates (EDCs) with a novel mode of action, distinct from conventional DNA-damaging or tubulin-binding payloads [1]. The compound can be functionalized at the 16-position to yield highly potent derivatives. For example, 16R-aminoratjadone exhibits an IC50 of 260 pM against MCF-7 cells, and 19-oxoratjadone has an IC50 of 100 pM against A-549 cells [1]. When conjugated to targeting moieties, the resulting conjugates retain potent activity: a folate-aminoratjadone conjugate achieved an IC50 of 34.3 nM, and an LHRH-aminoratjadone conjugate had an IC50 of 12.8 nM in receptor-positive cell lines [1].

Drug Conjugates ADC Payload Nuclear Export

Antifungal Activity Spectrum: Ratjadone A vs. Other Polyketides

Ratjadone A possesses a defined antifungal profile with potent activity against specific filamentous fungi and yeasts [1]. Its reported minimum inhibitory concentrations (MICs) range from 0.04 to 0.6 μg/mL against fungal pathogens including Mucor hiemalis, Phytophthora drechsleri, Ceratocystis ulmi, and Monilia brunnea [2]. This potency is a key differentiator from its structural relative Callystatin A, which is primarily studied for antitumor rather than antifungal applications [3].

Antifungal Natural Products Microbiology

High-Value Research and Development Applications for Ratjadone A (CAS 163564-92-9)


Mechanistic Studies of CRM1-Dependent Nuclear Export

As a direct structural and mechanistic analog of Leptomycin B, Ratjadone A is an essential tool for validating CRM1-dependent phenomena. Its picomolar potency and well-characterized covalent binding mode, confirmed by co-crystal structures, allow researchers to interrogate nucleocytoplasmic transport pathways with a high degree of confidence and cross-validate findings obtained with other CRM1 inhibitors [1].

Development of Novel Antibody-Drug Conjugates (ADCs) and Targeted Therapeutics

Ratjadone A is a chemically tractable scaffold for creating next-generation drug conjugates with a unique mechanism of action. The ability to functionalize the molecule at the C16 position and generate highly potent semi-synthetic derivatives (e.g., aminoratjadone) enables its use as a payload in targeted drug conjugates, offering a strategic alternative to conventional tubulin- or DNA-targeting cytotoxins [2].

Antifungal Drug Discovery and Agricultural Biology

The potent and specific antifungal activity of Ratjadone A (MIC 0.04-0.6 µg/mL) against phytopathogenic fungi makes it a valuable lead compound for agricultural fungicide development and a chemical probe for dissecting fungal pathogenesis and host interactions [3].

Antiviral Research Targeting Host Export Pathways

Ratjadone A's ability to block the CRM1-mediated nuclear export of viral components, such as the HIV-1 Rev protein (with EC50 values in the nanomolar range), establishes it as a key chemical probe for studying host-pathogen interactions and validating host-directed antiviral strategies that target nuclear export machinery [4].

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